Welcome to the BenchChem Online Store!
molecular formula C13H8F3NO3 B8335491 2-(3-Carboxyphenoxy)-5-trifluoromethylpyridine

2-(3-Carboxyphenoxy)-5-trifluoromethylpyridine

Cat. No. B8335491
M. Wt: 283.20 g/mol
InChI Key: PEAMNWBKMTWADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04401460

Procedure details

A solution of potassium hydroxide (1.32 g; 85% pellets) in dry methanol (25 ml) was treated at room temperature with metahydroxybenzoic acid (1.38 g) to give a solution. This was stirred for 30 minutes and then coevaporated with added toluene to give a white solid. The solid was dispersed in dry dimethylsulphoxide (10 ml.) Anhydrous potassium carbonate (0.5 g) and 2-chloro-5-trifluoromethylpyridine (1.82 g) were added, and the solution stirred. After 64 hours, water (100 ml) was added. The mixture was extracted with chloroform, filtered and brought to pH 1 with concentrated hydrochloric acid. The solid which precipitated was washed with water and dried to give 2-(3-carboxyphenoxy)-5-trifluoromethylpyridine (2.4 g) (m.p. 146° C.).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[K+].[K+].Cl[C:20]1[CH:25]=[CH:24][C:23]([C:26]([F:29])([F:28])[F:27])=[CH:22][N:21]=1>CO.CS(C)=O.O.C1(C)C=CC=CC=1>[C:7]([C:6]1[CH:5]=[C:4]([CH:12]=[CH:11][CH:10]=1)[O:3][C:20]1[CH:25]=[CH:24][C:23]([C:26]([F:29])([F:28])[F:27])=[CH:22][N:21]=1)([OH:9])=[O:8] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.38 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
This was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
CUSTOM
Type
CUSTOM
Details
to give a white solid
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the solution stirred
WAIT
Type
WAIT
Details
After 64 hours
Duration
64 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.